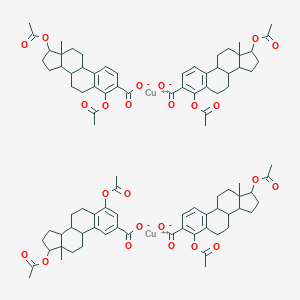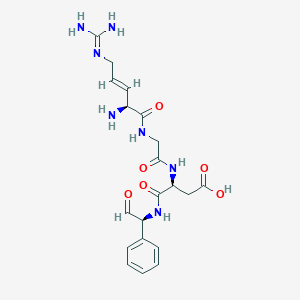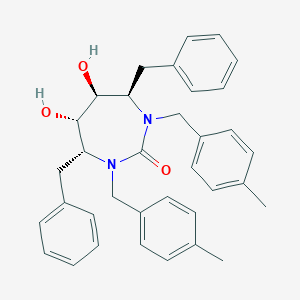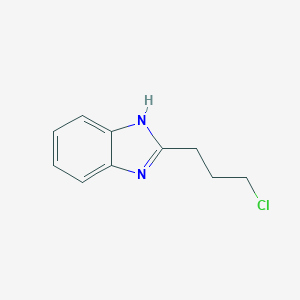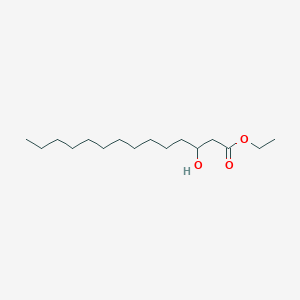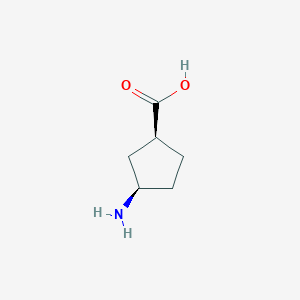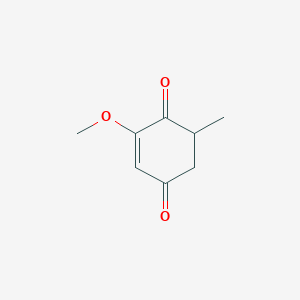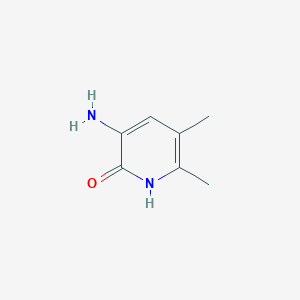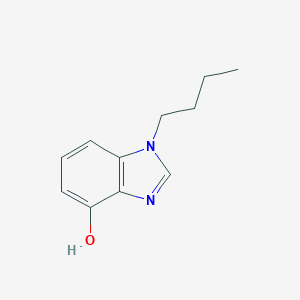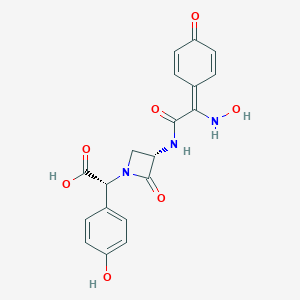
H-Gly-Pro-Gly-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甘氨酰脯氨酰甘氨酸酰胺 (GPG-NH2) 是一种合成的肽类,以其抗病毒特性而闻名,尤其是针对人类免疫缺陷病毒 1 型 (HIV-1)。 它最初由 Fastilium Property Group AB 开发,并已显示出针对 HIV-1 的病毒包膜糖蛋白 (Env) 的潜力 。 该化合物分子式为 C9H16N4O3,以其干扰病毒包膜蛋白 gp160 成熟的能力而闻名 .
准备方法
合成路线和反应条件
甘氨酰脯氨酰甘氨酸酰胺的合成涉及氨基酸的顺序偶联。该过程通常从保护甘氨酸的氨基开始,然后偶联脯氨酸和另一个甘氨酸残基。 最后一步涉及脱保护氨基以得到所需的肽 .
工业生产方法
甘氨酰脯氨酰甘氨酸酰胺的工业生产可以通过固相肽合成 (SPPS) 实现。该方法允许通过将初始氨基酸锚定到固体树脂上并依次添加受保护的氨基酸来高效且可扩展地生产肽。 然后将最终产物从树脂上裂解并纯化 .
化学反应分析
反应类型
甘氨酰脯氨酰甘氨酸酰胺经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰肽以增强其稳定性和活性至关重要 .
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及胺和硫醇等亲核试剂.
主要产物
这些反应形成的主要产物包括具有增强的抗病毒活性和稳定性的修饰肽。 例如,甘氨酰脯氨酰甘氨酸酰胺的氧化会导致二硫键的形成,从而稳定肽结构 .
科学研究应用
甘氨酰脯氨酰甘氨酸酰胺因其抗病毒特性而被广泛研究。它已显示出通过靶向病毒包膜糖蛋白 (Env) 来抑制 HIV-1 复制的功效。 该化合物还因其在治疗其他病毒感染和免疫系统疾病中的潜在用途而被研究 .
除了其抗病毒应用之外,甘氨酰脯氨酰甘氨酸酰胺还因其在蛋白质折叠和稳定性中的作用而被研究。 它已被用作模型肽来研究离子-肽相互作用对肽构象和稳定性的影响 .
作用机制
甘氨酰脯氨酰甘氨酸酰胺通过靶向 HIV-1 的病毒包膜糖蛋白 (Env) 来发挥其抗病毒作用。该化合物被代谢为 α-羟基甘氨酰胺 (αHGA),干扰 Env 前体蛋白 gp160 的成熟。 这种破坏导致 gp160 通过内质网相关蛋白降解 (ERAD) 途径降解,导致产生融合无活性的 HIV-1 颗粒 .
相似化合物的比较
甘氨酰脯氨酰甘氨酸酰胺在靶向 HIV-1 的病毒包膜糖蛋白 (Env) 方面是独一无二的。类似的化合物包括靶向病毒复制周期不同阶段的其他抗病毒肽和小分子。 例如,恩夫韦肽等肽靶向 HIV-1 的融合过程,而逆转录酶抑制剂等小分子靶向病毒复制过程 .
类似化合物的清单
- 恩夫韦肽
- 逆转录酶抑制剂(例如,齐多vudine,拉米夫定)
- 蛋白酶抑制剂(例如,利托那韦,洛匹那韦)
- 整合酶抑制剂(例如,拉替拉韦,多鲁特格拉韦)
结论
甘氨酰脯氨酰甘氨酸酰胺是一种很有前途的抗病毒肽,具有独特的特性,使其对 HIV-1 非常有效。它破坏病毒包膜糖蛋白 (Env) 成熟的能力使其与其他抗病毒化合物区别开来。对该化合物的持续研究可能会导致治疗病毒感染和免疫系统疾病的新治疗策略。
属性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14/h6H,1-5,10H2,(H2,11,14)(H,12,16)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWLMJFURJYNEX-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141497-12-3 |
Source


|
| Record name | Glycinamide, glycyl-prolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141497123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCINAMIDE, GLYCYL-PROLYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73GV270Z6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

